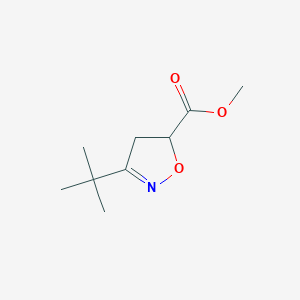

Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQQGBGGDREVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime intermediate. This intermediate is then cyclized to form the oxazole ring under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate serves as a vital building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules. The compound can undergo various chemical reactions including:

- Oxidation : Transforming into oxazole derivatives using oxidizing agents like potassium permanganate.

- Reduction : Producing dihydro derivatives with reducing agents such as lithium aluminum hydride.

- Substitution : The tert-butyl group can be replaced with other functional groups through substitution reactions.

Recent studies have highlighted the biological activities of this compound:

- Enzyme Inhibition : It has been shown to inhibit Monoacylglycerol lipase (MAGL) with an IC₅₀ value of approximately 11.7 µM, indicating potential therapeutic applications targeting the endocannabinoid system.

- Anticancer Properties : In vitro studies demonstrated antiproliferative effects on breast (MCF7) and ovarian cancer (OVCAR3) cell lines, with IC₅₀ values of 19.9 µM and 31.5 µM respectively.

| Activity Type | Target Cells | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | MAGL | 11.7 | |

| Antiproliferative | Breast Cancer (MCF7) | 19.9 | |

| Antiproliferative | Ovarian Cancer (OVCAR3) | 31.5 |

Case Study 1: Enzyme Inhibition

A study on the inhibition of Monoacylglycerol lipase revealed that this compound exhibited competitive inhibition with an IC₅₀ value of approximately 11.7 µM. This suggests its potential as a therapeutic agent in modulating endocannabinoid signaling pathways.

Case Study 2: Anticancer Properties

In vitro assessments indicated significant antiproliferative activity against human breast cancer cell lines (MCF7) and ovarian cancer cells (OVCAR3). The results suggest that derivatives of this compound could be developed into anticancer agents due to their ability to inhibit cell growth effectively.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials due to its functional groups that enhance solubility and stability. Its unique reactivity profile makes it suitable for various applications in material science and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and methyl ester groups can influence the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Variations

The 3-substituted 4,5-dihydro-1,2-oxazole-5-carboxylates differ primarily in the substituent at position 3, which modulates their physicochemical and functional properties. Key analogs include:

Table 1: Comparative Data for 3-Substituted 4,5-Dihydro-1,2-oxazole-5-carboxylates

| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate | tert-butyl | C₉H₁₅NO₃ | 185.21 | Not available | Research chemical (steric modulation) |

| Methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | 4-chlorophenyl | C₁₁H₁₀ClNO₃ | 239.65 | 91258-47-8 | Agrochemical intermediates |

| Methyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate | phenyl | C₁₁H₁₁NO₃ | 205.20 | 17647-39-1 | Organic synthesis building block |

| Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | 3-fluorophenyl | C₁₁H₁₀FNO₃ | 223.20 | 109888-54-2 | Pharmaceutical lead optimization |

| Methyl (5S)-3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | 4-hydroxyphenyl | C₁₁H₁₁NO₄ | 221.21 | Not available | Bioactive molecule development |

Substituent Effects on Properties

Steric and Electronic Modulation :

- The tert-butyl group (C₄H₉) provides significant steric bulk, enhancing thermal stability and reducing reactivity in sterically hindered environments. This makes the tert-butyl analog suitable for applications requiring controlled reactivity, such as catalysis or polymer science .

- Electron-withdrawing substituents (e.g., Cl, F in and ) increase the electrophilicity of the oxazole ring, facilitating nucleophilic attacks. For example, the 4-chlorophenyl derivative () may serve as a precursor to pesticides or herbicides due to enhanced reactivity toward biological targets .

- The 4-hydroxyphenyl analog () introduces hydrogen-bonding capacity, improving solubility in polar solvents and enabling interactions with biological macromolecules, making it a candidate for drug discovery .

- Halogenated derivatives (Cl, F) exhibit higher molecular weights and lipophilicity, favoring membrane permeability in bioactive compounds .

Biological Activity

Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS Number: 128709-25-1) is a heterocyclic compound belonging to the oxazole family. Its unique structure, characterized by a tert-butyl group and a methyl ester functional group, positions it as a significant compound in both organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- CAS Number : 128709-25-1

Synthesis Methods

The synthesis of this compound typically involves the cyclization of tert-butyl acetoacetate with hydroxylamine hydrochloride under basic conditions. This is followed by cyclization to form the oxazole ring under acidic conditions. Such synthetic routes can be optimized for industrial production to enhance yield and purity through advanced techniques like continuous flow reactors and the use of catalysts.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxazole ring can modulate enzyme activities and receptor interactions, while the tert-butyl and methyl ester groups influence binding affinity and specificity. These interactions can impact various biochemical pathways, contributing to its potential therapeutic effects.

Pharmacological Studies

Recent studies have explored the compound's potential in various biological contexts:

- Enzyme Interaction : Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. The specific binding interactions have been studied using molecular docking techniques to predict binding affinities and modes .

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit antiproliferative effects on cancer cell lines. For instance, studies have shown that derivatives of oxazole compounds can inhibit cell growth in breast and ovarian cancer cells . The IC₅₀ values for these activities are critical for assessing potency.

- Comparative Studies : When compared to similar compounds such as Methyl 3-tert-butyl-4,5-dihydro-1,2-thiazole-5-carboxylate, Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole derivatives demonstrate unique biological profiles due to their distinct structural features .

Data Table: Biological Activity Summary

| Activity Type | Target Cells | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | MAGL (Monoacylglycerol lipase) | 11.7 | |

| Antiproliferative | Breast Cancer (MCF7) | 19.9 | |

| Antiproliferative | Ovarian Cancer (OVCAR3) | 31.5 |

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of Monoacylglycerol lipase (MAGL) revealed that this compound exhibited competitive inhibition with an IC₅₀ value of approximately 11.7 µM. This suggests a promising potential for developing therapeutic agents targeting the endocannabinoid system .

Case Study 2: Anticancer Properties

In vitro studies assessed the compound's effects on human breast cancer cell lines (MCF7) and ovarian cancer cells (OVCAR3). The results indicated significant antiproliferative activity with IC₅₀ values ranging from 19.9 µM in breast cancer cells to 31.5 µM in ovarian cancer cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate, and what reaction conditions are critical for yield optimization?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted β-ketoesters with hydroxylamine derivatives. Key steps include:

- Cyclization : Reacting 3-tert-butyl-4,5-dihydro-1,2-oxazole precursors with methyl chloroformate under anhydrous conditions.

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and reduce side reactions.

- Temperature control : Maintaining temperatures between 0–5°C during esterification to prevent thermal decomposition. Yield optimization requires strict exclusion of moisture and inert gas purging (e.g., N₂) .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., tert-butyl δ 1.2–1.4 ppm; oxazole ring protons δ 5.0–6.5 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 205.2 for [M+H]⁺).

- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold). Cross-validation with X-ray crystallography (if crystalline) ensures absolute configuration .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer: It serves as a versatile scaffold for:

- Bioisosteric replacements : The oxazole ring mimics peptide bonds or aromatic systems in drug design.

- Antimicrobial agents : Functionalization at the 3-tert-butyl or carboxylate positions enhances activity against Gram-positive pathogens.

- Kinase inhibitors : The dihydro-oxazole core interacts with ATP-binding pockets in target proteins .

Q. How is the compound’s stability assessed under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (typically >150°C).

- Hygroscopicity testing : Store under controlled humidity (20–80% RH) and track mass changes.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and analyze degradation via HPLC. Recommendations include storage in amber vials at –20°C under argon .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for diastereomeric byproducts?

Methodological Answer: Employ advanced analytical strategies:

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IA).

- Vibrational circular dichroism (VCD) : Assign absolute configurations by comparing experimental and computed spectra.

- NOESY NMR : Identify spatial proximities between tert-butyl and oxazole protons to differentiate diastereomers .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: Use density functional theory (DFT) calculations:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., carboxylate carbonyl) prone to nucleophilic attack.

- Transition state modeling : Optimize geometries at the B3LYP/6-31G(d) level to assess activation barriers.

- Molecular docking : Simulate interactions with enzymatic targets (e.g., cytochrome P450) to predict metabolic pathways .

Q. How can reaction yields be improved for large-scale synthesis while minimizing byproducts?

Methodological Answer: Optimize via Design of Experiments (DoE):

- Parameter screening : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (0.5–5 mol%), and temperature (0–50°C).

- Flow chemistry : Continuous reactors reduce side reactions by precise control of residence time.

- In-line IR monitoring : Track intermediate formation in real time to adjust conditions dynamically .

Q. What strategies mitigate hygroscopicity during handling and formulation?

Methodological Answer:

Q. How are byproducts from incomplete cyclization identified and quantified?

Methodological Answer:

Q. What are the best practices for reproducing crystallographic data using SHELX suites?

Methodological Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters (ADPs).

- Validation : Check Rint (<5%) and Flack parameter (near 0) to ensure data quality. Cross-reference with CCDC databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.